molecular formula C14H17BO3 B14073430 (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid

Cat. No.: B14073430
M. Wt: 244.10 g/mol
InChI Key: RQYDVJNAUCCSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Aryl Bromide Intermediate: The starting material, 3-(tert-butyl)-5-(furan-3-yl)phenyl bromide, is prepared through bromination of the corresponding aryl compound.

    Borylation Reaction: The aryl bromide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.

Scientific Research Applications

(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic acid group to the target molecule, resulting in the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butyl and furan groups, making it less sterically hindered and more reactive in certain reactions.

    (3-Furan-2-yl)phenylboronic Acid: Contains a furan ring but lacks the tert-butyl group, affecting its solubility and reactivity.

    (3-(tert-Butyl)phenyl)boronic Acid: Contains the tert-butyl group but lacks the furan ring, influencing its electronic properties and reactivity.

Uniqueness

The presence of both a furan ring and a tert-butyl group in (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid makes it unique in terms of its steric and electronic properties. These features can enhance its stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C14H17BO3

Molecular Weight

244.10 g/mol

IUPAC Name

[3-tert-butyl-5-(furan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C14H17BO3/c1-14(2,3)12-6-11(10-4-5-18-9-10)7-13(8-12)15(16)17/h4-9,16-17H,1-3H3

InChI Key

RQYDVJNAUCCSIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2=COC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.